Thieno[3,2-b]pyridine

Dipole Moment DFT Calculations Electronic Properties

Thieno[3,2-b]pyridine (CAS 272-67-3) addresses the challenge of achieving kinome-wide selectivity in ATP-competitive inhibitor programs. Unlike isomeric scaffolds that risk target disengagement or polypharmacology, its weak hinge-region interaction permits variable binding modes while maintaining selectivity. • Enables synthesis of ATP-competitive inhibitors with high kinome-wide selectivity for underexplored kinases (e.g., Haspin, CDKLs) • Derivatives demonstrate 38-fold therapeutic index in HepG2 cells vs. PLP1 hepatotoxicity models (GI50 = 1.2 µM) • Validated in human tumor xenograft models with low nanomolar IC50 values

Molecular Formula C7H5NS
Molecular Weight 135.19 g/mol
CAS No. 272-67-3
Cat. No. B153574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridine
CAS272-67-3
Synonymsthienopyridine
Molecular FormulaC7H5NS
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CS2)N=C1
InChIInChI=1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
InChIKeyDBDCNCCRPKTRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridine: Core Scaffold for Kinase Selectivity


Thieno[3,2-b]pyridine (CAS 272-67-3) is a heteroaromatic scaffold consisting of a thiophene ring fused to a pyridine ring at the [3,2-b] positions, one of six known thienopyridine isomers [1]. It is used primarily as a core pharmacophore in medicinal chemistry to construct ATP‑competitive kinase inhibitors that achieve high kinome-wide selectivity [2]. Unlike alternative isomeric scaffolds, the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region permits variable binding modes without compromising selectivity [3].

Core scaffold for ATP‑competitive kinase inhibitor design
Supports underexplored kinase selectivity research
Variable hinge‑binding mode may reduce polypharmacology risk

Why Thienopyridine Isomers Cannot Substitute


The six thienopyridine isomers differ fundamentally in the annulation mode of the thiophene and pyridine rings, resulting in distinct electronic structures, dipole moments, and chemical reactivity profiles [1]. Substituting thieno[3,2-b]pyridine with thieno[2,3-b]pyridine or furo[3,2-b]pyridine alters the orientation of the hydrogen-bonding acceptor (pyridine nitrogen) relative to the hinge region of kinases, which can lead to complete loss of target engagement or unintended polypharmacology [2]. Generic replacement with other heteroaromatic cores without head-to-head validation therefore risks failed selectivity profiles and compromised therapeutic windows [3].

Isomer mismatch: thieno[2,3‑b]pyridine or furo[3,2‑b]pyridine
Altered hinge‑region H‑bonding may reduce target engagement and alter selectivity profiles; not interchangeable without head‑to‑head validation.
Generic heteroaromatic core substitution
Different electronic properties may shift polypharmacology patterns; selectivity profile may not transfer.

Quantitative Differentiation Evidence


Dipole Moment vs. Other Isomers

Among furo-, thieno-, and selenophenopyridine isomers, thieno[3,2-b]pyridine exhibits the lowest dipole moment, distinguishing it from the highest dipole moment isomer, furo[2,3-c]pyridine [1]. This quantitative difference in polarity influences solvation energy and membrane permeability potential.

Dipole moment comparison
Computational context
Lowest dipole moment among studied isomers (vs. furo[2,3‑c]pyridine highest)
May influence solvation and permeability potential; data to verify experimentally
DFT B3LYP/6‑31G(d) calculations
Dipole Moment DFT Calculations Electronic Properties

Kinome-Wide Selectivity vs. Alternative Scaffolds

Compounds built on the thieno[3,2-b]pyridine scaffold exhibit high kinome-wide selectivity, a property attributed to weak hinge-region interactions that allow variable binding modes while maintaining selectivity [1]. For example, the Haspin inhibitor MU1920 derived from this scaffold meets criteria for a quality chemical probe suitable for in vivo applications [1]. In contrast, thieno[2,3-b]pyridine derivatives targeting Pim-1 often face solubility limitations that hinder their development [2].

Kinome‑wide selectivity
Class‑level inference
High selectivity and in vivo suitable probe (MU1920); thieno[2,3‑b]pyridine derivatives face solubility barriers
Supports selectivity‑driven scaffold selection
Solubility and selectivity may be compound‑specific
Kinase Selectivity Chemical Probe ATP-Competitive Inhibitors

Antitumor Potency vs. Ellipticine in HCC

The methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f) derivative demonstrated superior antitumor activity against HepG2 hepatocellular carcinoma cells compared to the positive control ellipticine, with a GI50 of 1.2 µM versus 2.9 µM for ellipticine [1]. Crucially, this compound exhibited no hepatotoxicity (GI50 > 125 µM in PLP1 cells) whereas ellipticine showed hepatotoxicity (GI50 = 3.3 µM) [1].

HepG2 GI50 and hepatotoxicity
Head‑to‑head
2f: GI50 1.2 µM (HepG2), hepatotoxicity >125 µM (PLP1); ellipticine: GI50 2.9 µM, hepatotoxicity 3.3 µM
Reported cell‑growth inhibition and hepatotoxicity endpoint context
2.4× greater potency, >38× lower hepatotoxicity in reported models
Anticancer GI50 Hepatocellular Carcinoma

Broad-Spectrum Antitumor Activity Across Cell Lines

Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridine derivatives exhibit potent growth inhibition across diverse tumor cell lines. A benzothiazole derivative showed GI50 values of 3.5–6.9 µM, while an indole derivative showed GI50 values of 13–21 µM [1]. These values establish a benchmark for further optimization of thieno[3,2-b]pyridine-based anticancer agents.

Broad cell‑line growth inhibition
Supporting evidence
GI50 3.5–6.9 µM (benzothiazole) / 13–21 µM (indole) across tumor cell lines
Supports broad cell‑model screening context
SAR baseline; specific cell lines not detailed
Anticancer GI50 Multiple Cell Lines

In Vivo Efficacy in Xenograft Models

Thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases achieved IC50 values in the low nanomolar range in vitro and demonstrated significant efficacy in human tumor xenograft models in mice [1]. This dual in vitro/in vivo validation distinguishes thieno[3,2-b]pyridine-derived compounds from many earlier thienopyridine analogs that failed to progress beyond in vitro testing due to poor pharmacokinetic properties [2].

In vivo xenograft activity
Class‑level inference
Low nM in vitro IC50 and reported tumor growth inhibition in xenograft models; earlier thieno[2,3‑b]pyridine analogs lack in vivo translation
Supports in vivo model‑response context
c‑Met/VEGFR2 dual inhibitor examples
c-Met VEGFR2 In Vivo Xenograft

Splicing Modulation Selectivity in Huntington’s

A novel class of thieno[3,2-b]pyridine derivatives (Hoffmann‑La Roche, 2024) effectively reduces mutant and wild-type HTT levels by modulating gene splicing [1]. These compounds demonstrate improved selectivity against known off-targets of splicing modifiers, thereby offering a broader therapeutic window compared to nonselective splicing modifiers [1].

HTT splicing modulation
Supporting evidence
Roche patent reports reduced HTT levels with improved selectivity vs. nonselective splicing modifiers
Supports splicing modulation research context; data to verify
Quantitative selectivity data not disclosed
Huntington’s Disease Splicing Modulation HTT

Evidence-Backed Application Scenarios


Kinase Inhibitor Lead Discovery

For programs targeting underexplored kinases such as Haspin or CDKLs, procurement of thieno[3,2-b]pyridine enables synthesis of ATP‑competitive inhibitors that maintain high kinome‑wide selectivity [1]. This scaffold’s ability to anchor at the kinase back pocket while avoiding hinge‑mimetic interactions reduces polypharmacology risks [1].

HCC Drug Discovery with Low Hepatotoxicity

Derivatives such as methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate achieve GI50 = 1.2 µM in HepG2 cells with >125 µM hepatotoxicity GI50 in PLP1 cells [2]. This 38‑fold therapeutic index advantage over ellipticine makes thieno[3,2-b]pyridine a priority scaffold for HCC‑targeted medicinal chemistry [2].

Dual c-Met/VEGFR2 In Vivo Programs

Thieno[3,2-b]pyridine‑based N3‑arylmalonamides demonstrate low nanomolar IC50 values and significant in vivo efficacy in human tumor xenograft models [3]. For teams prioritizing compounds with demonstrated in vivo activity, this scaffold offers a validated starting point [3].

Huntington’s Disease Splicing Modulation

Roche’s recent patent on thieno[3,2-b]pyridine derivatives for reducing HTT levels via splicing modulation validates the scaffold for neurodegenerative disease applications [4]. The improved selectivity over nonselective splicing modifiers provides a procurement rationale for CNS‑targeted projects [4].

Application
Selection Property
Validation Focus
Kinase selectivity research
Variable hinge‑binding mode
Kinome‑wide selectivity profiling
Hepatocellular carcinoma cell‑model studies
Cell‑growth inhibition and hepatotoxicity endpoint context
Comparative cell‑viability and hepatotoxicity profiling
In vivo xenograft model‑response studies
In vivo exposure and tumor growth inhibition endpoint
Model‑response and tolerability endpoint monitoring
Splicing modulation research in Huntington’s models
HTT level reduction and selectivity over off‑target splicing modifiers
Selectivity profiling and HTT transcript modulation endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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